Methyl 6-bromo-2-(trifluoromethyl)nicotinate
Overview
Description
Methyl 6-bromo-2-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by bromine and trifluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-(trifluoromethyl)nicotinate typically involves the bromination and trifluoromethylation of nicotinic acid derivatives. One common method includes the following steps:
Bromination: Nicotinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Trifluoromethylation: The brominated product is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base like potassium carbonate (K2CO3).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted nicotinates with various functional groups.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 6-bromo-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- Methyl 6-bromo-2-chloronicotinate
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Methyl 6-bromo-2-fluoronicotinate
Comparison: Methyl 6-bromo-2-(trifluoromethyl)nicotinate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and specificity in certain reactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWYJSYLHPUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-53-4 | |
Record name | methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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